molecular formula C19H16N2O5 B074493 Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L- CAS No. 1170-07-6

Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L-

Cat. No. B074493
CAS RN: 1170-07-6
M. Wt: 352.3 g/mol
InChI Key: BAIZNEMAFFNNOX-HNNXBMFYSA-N
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Description

Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L- is a synthetic amino acid that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as L-Phthalylalanine or PAA and is synthesized through a multi-step process.

Mechanism Of Action

The exact mechanism of action of L-Phthalylalanine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and the growth of cancer cells.

Biochemical And Physiological Effects

L-Phthalylalanine has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of prostaglandins and leukotrienes. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their growth.

Advantages And Limitations For Lab Experiments

One of the major advantages of using L-Phthalylalanine in lab experiments is its ability to selectively target certain enzymes and pathways. This makes it a valuable tool for studying the mechanisms of inflammation and cancer growth. However, one limitation of using this compound is its potential toxicity at high doses.

Future Directions

There are several potential future directions for research involving L-Phthalylalanine. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the safety and toxicity of L-Phthalylalanine in humans.
In conclusion, L-Phthalylalanine is a synthetic amino acid with potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor properties make it a valuable tool for scientific research. While there are limitations to its use, further research is needed to fully understand its potential benefits and risks.

Synthesis Methods

The synthesis of L-Phthalylalanine involves the reaction of phthalic anhydride with L-phenylalanine in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride and ammonium hydroxide to yield the final product.

Scientific Research Applications

L-Phthalylalanine has been found to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been shown to have potential in the treatment of depression and anxiety disorders.

properties

CAS RN

1170-07-6

Product Name

Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L-

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

(2S)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H16N2O5/c22-16(20-15(19(25)26)10-12-6-2-1-3-7-12)11-21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26)/t15-/m0/s1

InChI Key

BAIZNEMAFFNNOX-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

synonyms

N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-L-phenylalanine

Origin of Product

United States

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